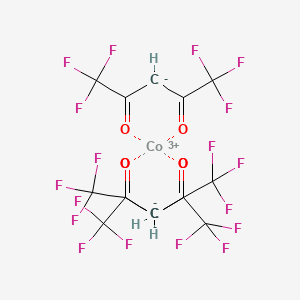
Cobalt(III) hexafluoroacetylacetonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound has a molecular formula of C15H3CoF18O6 and a molecular weight of 680.09.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(III) hexafluoroacetylacetonate can be synthesized through the reaction of cobalt(II) acetate with hexafluoroacetylacetone in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
化学反应分析
Types of Reactions
Cobalt(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand exchange reactions are common, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), reducing agents like sodium borohydride (for reduction), and various ligands for substitution reactions. These reactions typically occur in organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) complexes, while reduction reactions produce cobalt(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Cobalt(III) hexafluoroacetylacetonate has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including the ortho-arylation of N-aryl pyrazoles with arylboronic acids.
Solvent Extraction: The compound enhances the extraction of rare earth metals by forming binuclear complexes with rare earth–β-diketone chelates.
Chromatography: It aids in the separation of geometrical isomers using high-pressure liquid chromatography.
Material Synthesis: It serves as a precursor in the growth of cobalt oxide (Co3O4) using pulsed-spray evaporation chemical vapor deposition.
Nanoparticle Synthesis: It is utilized in the synthesis of magnetic cobalt ferrite nanoparticles.
Spectroscopy and Electrochemistry: The compound’s structural, spectroscopic, and electrochemical properties are studied to understand its electronic structures and interactions.
作用机制
The mechanism of action of Cobalt(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The cobalt center can undergo redox reactions, switching between different oxidation states, which is crucial for its catalytic activity. The hexafluoroacetylacetonate ligands stabilize the cobalt center and facilitate ligand exchange reactions .
相似化合物的比较
Similar Compounds
Cobalt(II) hexafluoroacetylacetonate: This compound has a similar structure but contains cobalt in the +2 oxidation state.
Copper(II) hexafluoroacetylacetonate: A similar coordination compound with copper instead of cobalt.
Nickel(II) hexafluoroacetylacetonate: Another analogous compound with nickel as the central metal.
Uniqueness
Cobalt(III) hexafluoroacetylacetonate is unique due to its high oxidation state and the stability provided by the hexafluoroacetylacetonate ligands. This stability allows it to participate in a wide range of chemical reactions and makes it an effective catalyst in various processes.
属性
IUPAC Name |
cobalt(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5HF6O2.Co/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFGPNVCOVFUOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3CoF18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
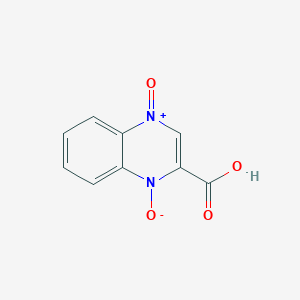


![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)
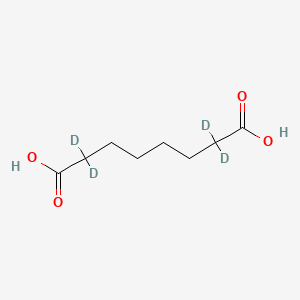
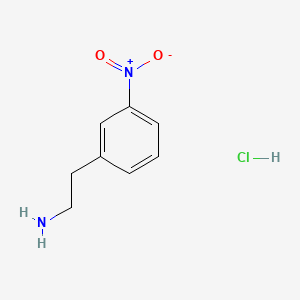
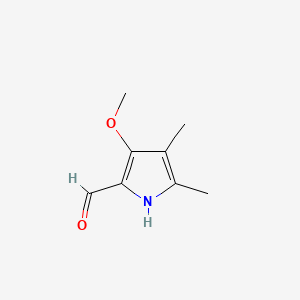

![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579619.png)
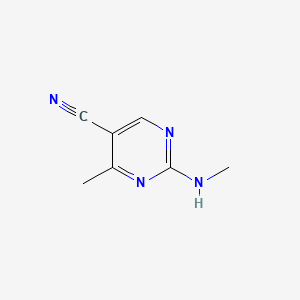
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/new.no-structure.jpg)
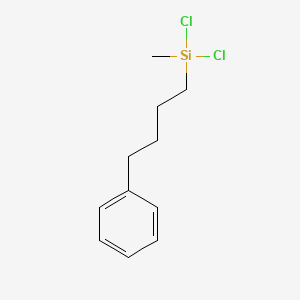
![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
